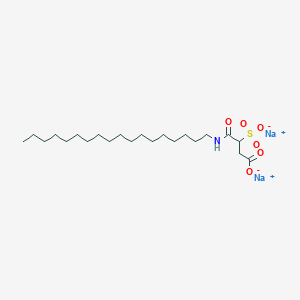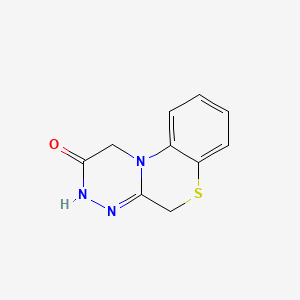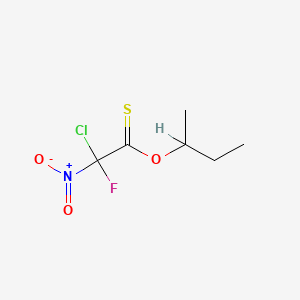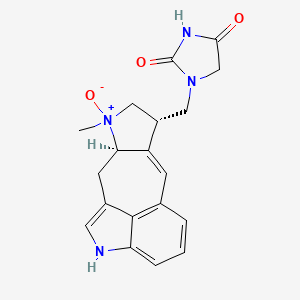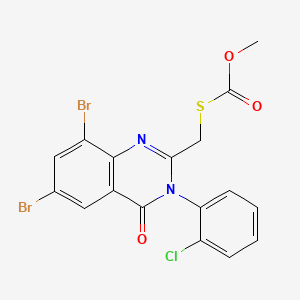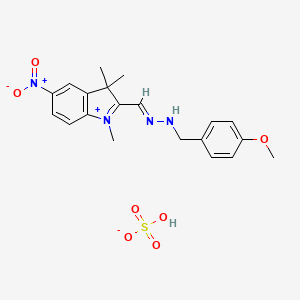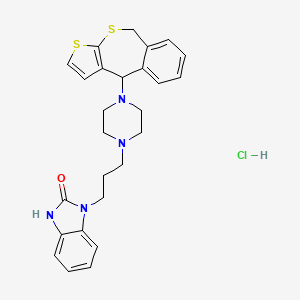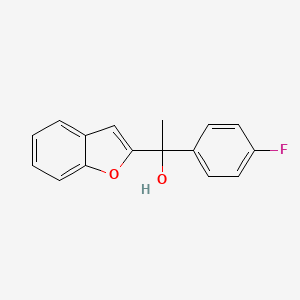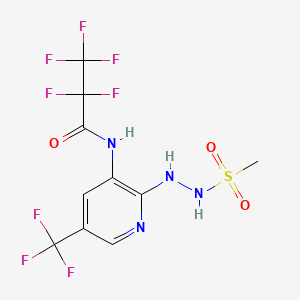
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and real-time monitoring can help optimize the reaction conditions and improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reaction pathway and conditions. For example, oxidation reactions may yield different sulfonic acid derivatives, while reduction reactions can produce various hydrazine compounds.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It can be used in biochemical assays and as a probe to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This can lead to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide can be compared with other similar compounds, such as:
- Propanoic acid, pentafluoro-, 4-[1-methyl-2-(2,2,3,3,3-pentafluoro-1-oxopropoxy)ethoxy]butyl ester
- 2,2,3,3,3-Pentafluoropropanoic acid 2-methoxy-4-[2-[methyl(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]-1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)ethyl]phenyl ester
These compounds share similar structural features, such as the presence of multiple fluorine atoms and specific functional groups. this compound is unique in its specific arrangement of atoms and its distinct chemical properties.
Eigenschaften
CAS-Nummer |
141283-83-2 |
|---|---|
Molekularformel |
C10H8F8N4O3S |
Molekulargewicht |
416.25 g/mol |
IUPAC-Name |
2,2,3,3,3-pentafluoro-N-[2-(2-methylsulfonylhydrazinyl)-5-(trifluoromethyl)pyridin-3-yl]propanamide |
InChI |
InChI=1S/C10H8F8N4O3S/c1-26(24,25)22-21-6-5(2-4(3-19-6)9(13,14)15)20-7(23)8(11,12)10(16,17)18/h2-3,22H,1H3,(H,19,21)(H,20,23) |
InChI-Schlüssel |
JKJZIHPGFXCGOB-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NNC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium](/img/structure/B12716777.png)


